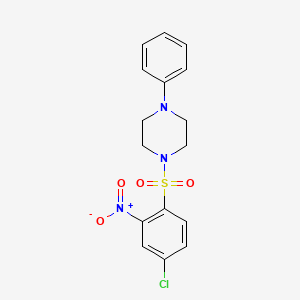
4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene is a complex organic compound characterized by its unique structure, which includes a chloro group, a nitro group, and a phenylpiperazinylsulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene typically involves multiple steps, starting with the nitration of a chlorobenzene derivative to introduce the nitro group. This is followed by sulfonylation with a phenylpiperazine derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 4-amino-2-chloro-1-((4-phenylpiperazinyl)sulfonyl)benzene.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In the field of synthetic organic chemistry, 4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene serves as an important intermediate for synthesizing more complex organic molecules. Its ability to participate in substitution reactions allows for the development of novel compounds with tailored properties.
Research has indicated that this compound exhibits potential biological activities, particularly:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains .
- Anticancer Potential : The compound has been explored for its anticancer properties, demonstrating cytotoxic effects against several human cancer cell lines, including those associated with breast and colon cancers .
Pharmaceutical Applications
The unique structural features of this compound make it a candidate for drug development. Its interactions with biological targets suggest potential use in treating diseases such as metabolic syndrome, type 2 diabetes, and certain central nervous system disorders like Alzheimer's disease .
Case Studies
作用機序
The mechanism of action of 4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfonyl groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
類似化合物との比較
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the phenylpiperazinylsulfonyl group.
4-Nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene: Similar but without the chloro group.
2-Chloro-4-nitrophenol: Similar but with different functional groups.
Uniqueness
4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene is unique due to the presence of both the chloro and nitro groups along with the phenylpiperazinylsulfonyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(4-chloro-2-nitrophenyl)sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-13-6-7-16(15(12-13)20(21)22)25(23,24)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQAKTVSSWBRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














